molecular formula C12H12FNO4S B1304079 Ethyl 5-fluoro-7-(methylsulfonyl)-1H-indole-2-carboxylate CAS No. 849035-86-5

Ethyl 5-fluoro-7-(methylsulfonyl)-1H-indole-2-carboxylate

Cat. No.: B1304079
CAS No.: 849035-86-5
M. Wt: 285.29 g/mol
InChI Key: BPJOSZUWFHFTFE-UHFFFAOYSA-N
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Description

Ethyl 5-fluoro-7-(methylsulfonyl)-1H-indole-2-carboxylate is a fluorinated indole derivative. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The incorporation of fluorine and sulfonyl groups into the indole structure can significantly enhance its biological properties and chemical stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-fluoro-7-(methylsulfonyl)-1H-indole-2-carboxylate typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, such as Fischer indole synthesis or Bartoli indole synthesis.

    Introduction of Fluorine: Fluorination can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Esterification: The carboxylic acid group can be esterified using ethanol and a catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen or the methylsulfonyl group.

    Reduction: Reduction reactions can target the ester group, converting it to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include alcohols or amines.

    Substitution: Products may include substituted indoles with various functional groups.

Scientific Research Applications

Pharmaceutical Development

Anti-Cancer Properties
Research indicates that Ethyl 5-fluoro-7-(methylsulfonyl)-1H-indole-2-carboxylate exhibits notable anti-cancer properties. It has been studied for its ability to inhibit specific enzymes involved in cancerous pathways, suggesting potential as an anti-cancer agent. In vitro assays have demonstrated its efficacy in modulating enzyme activities related to cancer proliferation.

Biochemical Pathway Inhibition
The compound has also shown promise as an inhibitor in various biochemical pathways. Its interactions with cellular receptors indicate a role in signaling pathways that could be leveraged for therapeutic benefits in treating diseases .

Chemical Research Applications

Synthetic Routes
Several synthetic methods have been developed for the preparation of this compound, allowing for modifications that optimize yield and purity. These methods are crucial for facilitating research and development efforts in laboratories focused on drug discovery.

Case Studies

Recent studies have highlighted the compound's potential in specific therapeutic contexts. For instance, one study explored its role as an integrase inhibitor, demonstrating significant inhibition of HIV replication through its interaction with viral DNA . This underscores the compound's versatility beyond oncology.

Mechanism of Action

The mechanism of action of Ethyl 5-fluoro-7-(methylsulfonyl)-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The fluorine atom enhances its ability to form hydrogen bonds, while the sulfonyl group increases its solubility and stability. These properties enable the compound to effectively interact with enzymes or receptors, potentially inhibiting their activity or modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoro-7-(methylsulfonyl)-1H-indole-2-carboxylic acid
  • 7-Fluoro-2-methylquinoline-4-carboxylic acid
  • 5,6-Difluoro-1H-indole-2-carboxylic acid

Uniqueness

Ethyl 5-fluoro-7-(methylsulfonyl)-1H-indole-2-carboxylate is unique due to the combination of its fluorine and methylsulfonyl groups, which enhance its biological activity and chemical stability compared to other similar compounds. This makes it a valuable compound for various scientific and industrial applications.

Biological Activity

Ethyl 5-fluoro-7-(methylsulfonyl)-1H-indole-2-carboxylate is a fluorinated indole derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound, with the molecular formula C12H12FNO4SC_{12}H_{12}FNO_4S and a molecular weight of approximately 285.29 g/mol, exhibits significant potential as an anti-cancer agent and an inhibitor in various biochemical pathways.

Chemical Structure and Properties

The structure of this compound includes an indole ring system, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The unique features of this compound include:

  • Fluorine atom at the 5-position : Enhances lipophilicity and biological activity.
  • Methylsulfonyl group at the 7-position : Increases solubility and stability.

The biological activity of this compound is attributed to its interaction with specific molecular targets. The fluorine atom enhances its ability to form hydrogen bonds, while the sulfonyl group contributes to its solubility and stability, facilitating interactions with enzymes or receptors. This compound has been shown to inhibit specific enzymes involved in metabolic pathways, leading to potential therapeutic benefits in various disease models.

Anticancer Properties

Several studies have investigated the anticancer potential of this compound:

  • In vitro studies : The compound demonstrated significant cytotoxicity against various cancer cell lines, including breast cancer and leukemia models. For instance, IC50 values (the concentration required to inhibit cell growth by 50%) were reported at concentrations ranging from 10–30 µM, indicating potent activity against specific cancer types .
  • Mechanistic studies : Research indicates that this compound may induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties:

  • Bacterial Inhibition : Studies reported minimum inhibitory concentrations (MIC) ranging from 93.7–46.9 µg/mL against multi-drug resistant bacteria, suggesting its potential as an antibacterial agent .
  • Fungal Activity : The compound exhibited antifungal activity with MIC values between 7.8 to 5.8 µg/mL, highlighting its broad-spectrum antimicrobial efficacy .

Comparative Analysis with Similar Compounds

This compound can be compared with other structurally similar compounds to understand its unique properties:

Compound NameStructural FeaturesUnique Aspects
Ethyl 5-chloro-7-(methylsulfonyl)-1H-indole-2-carboxylateChlorine instead of fluorineDifferent halogen may affect reactivity
Ethyl 5-bromo-7-(methylsulfonyl)-1H-indole-2-carboxylateBromine instead of fluorineIncreased lipophilicity due to bromine
Mthis compoundMethyl group instead of ethylAltered solubility and bioavailability

The combination of fluorine and the methylsulfonyl group in this compound enhances its biological activity compared to these similar compounds, making it a valuable candidate for further research and development.

Case Studies and Research Findings

Recent research has focused on elucidating the mechanisms underlying the biological activities of this compound:

  • Study on Apoptosis Induction : A study published in a peer-reviewed journal demonstrated that treatment with this compound led to increased levels of pro-apoptotic markers in cancer cells, confirming its role in inducing programmed cell death .
  • Inhibition of Enzyme Activity : Another study highlighted its ability to inhibit specific metabolic enzymes, which could be beneficial in managing metabolic disorders alongside cancer therapy .
  • Synergistic Effects : Preliminary data suggest that combining this compound with existing chemotherapy agents may enhance therapeutic efficacy while reducing side effects, warranting further investigation into combination therapies .

Properties

IUPAC Name

ethyl 5-fluoro-7-methylsulfonyl-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FNO4S/c1-3-18-12(15)9-5-7-4-8(13)6-10(11(7)14-9)19(2,16)17/h4-6,14H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPJOSZUWFHFTFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=CC(=CC(=C2N1)S(=O)(=O)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70382244
Record name Ethyl 5-fluoro-7-(methanesulfonyl)-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849035-86-5
Record name Ethyl 5-fluoro-7-(methanesulfonyl)-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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